molecular formula C16H16N4O5S B11014855 Methyl 5-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate

Methyl 5-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B11014855
M. Wt: 376.4 g/mol
InChI Key: LKNQULYKOSXLEM-UHFFFAOYSA-N
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Description

Methyl 5-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiadiazole ring, a pyrrolidinone moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrolidinone Moiety: This step often involves the reaction of a suitable amine with a carbonyl compound to form the pyrrolidinone ring.

    Attachment of the Methoxyphenyl Group: This can be accomplished through electrophilic aromatic substitution reactions, where the methoxy group is introduced to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 5-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: Its chemical properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: It is used in the synthesis of other complex organic compounds and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate
  • Methyl 5-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxamide

Uniqueness

Methyl 5-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate is unique due to its specific combination of functional groups and structural features

Biological Activity

Methyl 5-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiadiazole core and a pyrrolidine moiety. Its molecular formula is C15H18N4O3SC_{15}H_{18}N_4O_3S with a molecular weight of approximately 342.39 g/mol. The presence of both the thiadiazole and pyrrolidine rings is significant for its biological activity.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. Key methods include:

  • Formation of the Thiadiazole Ring : This can be achieved through the reaction of hydrazine derivatives with carbonyl compounds.
  • Pyrrolidine Modification : The introduction of the pyrrolidine ring often involves cyclization reactions that utilize various catalysts and reagents.

Biological Activity

The biological activity of this compound has been explored in various studies. Below are some key findings:

Antimicrobial Activity

Research has demonstrated that derivatives containing thiadiazole rings exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example:

  • Antibacterial Studies : Compounds similar to this structure have shown increased antibacterial effects compared to standard antibiotics like Oxytetracycline, with minimum inhibitory concentrations (MIC) as low as 7.8 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Thiadiazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Notably:

  • Compounds with similar structures have shown selective COX-2 inhibition with IC50 values ranging from 0.04 to 0.46 µM, indicating potential for treating inflammatory diseases .

Anticancer Potential

The compound's structural features suggest possible anticancer activity. Studies indicate that related compounds can inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells.

Case Studies

  • Study on Antibacterial Efficacy : A series of thiazole derivatives were synthesized and tested against multiple bacterial strains. The results indicated that those with a pyrrolidine moiety exhibited enhanced antibacterial effects compared to their counterparts lacking this feature .
  • COX Inhibition Study : In a comparative study on COX inhibition, compounds similar to the target compound showed significant selectivity for COX-2 over COX-1, suggesting a favorable safety profile for anti-inflammatory applications .

Data Table: Biological Activity Overview

Biological ActivityTest OrganismMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus7.8
AntibacterialEscherichia coli7.8
COX-2 InhibitionHuman Cell LinesIC50: 0.04–0.46 µM

Properties

Molecular Formula

C16H16N4O5S

Molecular Weight

376.4 g/mol

IUPAC Name

methyl 5-[[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]thiadiazole-4-carboxylate

InChI

InChI=1S/C16H16N4O5S/c1-24-11-5-3-4-10(7-11)20-8-9(6-12(20)21)14(22)17-15-13(16(23)25-2)18-19-26-15/h3-5,7,9H,6,8H2,1-2H3,(H,17,22)

InChI Key

LKNQULYKOSXLEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=C(N=NS3)C(=O)OC

Origin of Product

United States

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